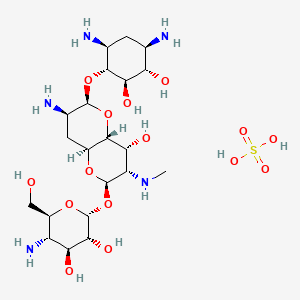
Alfadex
Overview
Description
Alfadex is a product based on Alfa Laval’s key technologies of separation, heat transfer, and fluid handling . It is also known as α-cyclodextrin .
Synthesis Analysis
Alfadex has a chemical formula of C36H60O30, an exact mass of 972.32, and a molecular weight of 972.846 .
Molecular Structure Analysis
The molecular formula of Alfadex is C36H60O30, and its molecular weight is 972.8436 . There are other forms of Alfadex, such as Limaprost alfadex, which has a chemical formula of C57H94O35 and a molecular weight of 1,339.340 .
Chemical Reactions Analysis
Alfadex is used as an inactive ingredient to improve the water solubility of different drugs . It has been studied in combination with other drugs for various medical conditions .
Physical And Chemical Properties Analysis
Alfadex has a chemical formula of C36H60O30 and a molecular weight of 972.84 g/mol .
Scientific Research Applications
1. Biomedical Research: Information Extraction and Representation
Alfadex has implications in the biomedical research field, particularly in the area of information extraction and representation from diverse biological data. The ALFA architecture, a part of this research, aims at standardized representation of information from heterogeneous data sources. It includes interactive software tools for information extraction from scientific texts, which can significantly contribute to biomedical research efficiency and data synthesis (Vailaya et al., 2004).
2. Agricultural Biotechnology: Transgenic Alfalfa
In agricultural biotechnology, Alfadex plays a role in the development of transgenic alfalfa. Research has been conducted to produce biodegradable plastic, poly-β-hydroxybutyrate (PHB), in alfalfa leaves. This involves integrating genes for PHB biosynthesis into alfalfa, demonstrating alfalfa's potential as a source of industrial materials. The study indicates that PHB production in alfalfa is a stable, dominantly inherited trait, which could enhance alfalfa's economic value (Saruul et al., 2002).
3. Environmental Sciences: Biodegradation of Biocomposites
In environmental sciences, Alfadex is relevant in the study of biodegradation of biocomposites. Research involving the use of alfa fiber as reinforcement in Poly (hydroxybutyrate-Co-valerate) (PHBV) material has shown that alfalfa-based biocomposites exhibit significant biodegradability, especially in marine environments. This research contributes to developing eco-friendly, biodegradable materials, emphasizing the environmental sustainability aspect of Alfadex applications (Hammiche et al., 2020).
4. Animal Science: Nutrition and Dairy Production
In animal science, Alfadex has been studied for its impact on dairy production. Research on the effects of alfalfa silage, a component related to Alfadex, on milk yield and quality in dairy cows suggests that incorporating alfalfa silage in dairy cow diets can enhance milk production and improve feed cost efficiency, thereby augmenting the economic benefits of dairy farming (Liang, 2012).
5. Medicinal Applications: Cytotoxicity and Apoptosis
Alfadex is also relevant in the context of medicinal applications, particularly in cancer research. Extracts from alfalfa leaves have shown cytotoxic effects on both sensitive and multidrug-resistant tumor cell lines. This research indicates the potential of alfalfa leaf extract in cancer chemoprevention and therapy, highlighting the anticancer effects of Alfadex (Gatouillat et al., 2014)
Mechanism of Action
Target of Action
Alpha-Cyclodextrin (Alfadex) primarily targets the gut microbiota and lipids in the digestive system . It has been shown to interact with the gut-retinal axis, influencing the development of diabetic retinopathy .
Mode of Action
Alpha-Cyclodextrin is a cyclic oligosaccharide composed of six glucose subunits linked by α-1,4-glycosidic bonds . It has a hydrophilic exterior and a hydrophobic interior . This unique structure allows it to encapsulate hydrophobic compounds, such as lipids, without losing its solubility in water . By encapsulating lipids, it inhibits their absorption in the digestive system .
Biochemical Pathways
Alpha-Cyclodextrin affects the lipid metabolism pathway by inhibiting the absorption of dietary fats and cholesterol . It also influences the gut microbiota, affecting the production of short-chain fatty acids . These changes can lead to various health benefits, such as the prevention of metabolic diseases .
Pharmacokinetics
The oral bioavailability of cyclodextrins is very low in humans (0.1–3%) . This means that most of the ingested alpha-Cyclodextrin remains in the gut, where it can interact with lipids and the gut microbiota .
Result of Action
The encapsulation of lipids by alpha-Cyclodextrin leads to a reduction in post-prandial hypertriglyceridemia . This can help in weight management and the prevention of metabolic diseases . Furthermore, alpha-Cyclodextrin has been shown to reduce small LDL particles and improve glucose-related parameters .
Action Environment
The action of alpha-Cyclodextrin is influenced by the composition of the gut microbiota . Its prebiotic effects differ from those of conventional beneficial fermentable dietary fibers, as it affects Lactobacillus and Bacteroides, which readily generate short-chain fatty acids . Environmental factors such as diet can influence the composition of the gut microbiota and, therefore, the efficacy of alpha-Cyclodextrin .
Safety and Hazards
Alfadex can cause serious eye irritation. Precautionary measures include washing skin thoroughly after handling and wearing eye protection/face protection. If Alfadex comes into contact with the eyes, it is recommended to rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .
Future Directions
Alfadex has been used in clinical trials for various conditions. For example, a study compared the clinical effects of Neurotropin, limaprost alfadex, and a combination of both drugs for lumbar spinal stenosis (LSS) with low back pain (LBP). The study was conducted from March 2021 to May 2022 .
Relevant Papers
There are several relevant papers on Alfadex. One study assessed the bioequivalence of two limaprost alfadex 5 microg tablets, a moisture-resistant tablet (dextran formulation), and a standard tablet (lactose formulation) . Another study compared the clinical effects of Neurotropin, limaprost alfadex, and a combination of both drugs for lumbar spinal stenosis (LSS) with low back pain (LBP) .
properties
IUPAC Name |
(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31R,32R,33R,34R,35R,36R,37R,38R,39R,40R,41R,42R)-5,10,15,20,25,30-hexakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29-dodecaoxaheptacyclo[26.2.2.23,6.28,11.213,16.218,21.223,26]dotetracontane-31,32,33,34,35,36,37,38,39,40,41,42-dodecol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H60O30/c37-1-7-25-13(43)19(49)31(55-7)62-26-8(2-38)57-33(21(51)15(26)45)64-28-10(4-40)59-35(23(53)17(28)47)66-30-12(6-42)60-36(24(54)18(30)48)65-29-11(5-41)58-34(22(52)16(29)46)63-27-9(3-39)56-32(61-25)20(50)14(27)44/h7-54H,1-6H2/t7-,8-,9-,10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFHDHCJBZVLPGP-RWMJIURBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(O2)C(C7O)O)CO)CO)CO)CO)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@H](O2)[C@@H]([C@H]7O)O)CO)CO)CO)CO)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H60O30 | |
| Record name | ALPHA-CYCLODEXTRIN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20064 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
90320-92-6 | |
| Record name | α-Cyclodextrin, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=90320-92-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID7030698 | |
| Record name | alpha-Cyclodextrin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7030698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
972.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Hexagonal plates or blade-shaped needles. (NTP, 1992), Dry Powder, Solid; [Merck Index] White or nearly white solid; Virtually odorless; [JECFA] White powder; [Sigma-Aldrich MSDS] | |
| Record name | ALPHA-CYCLODEXTRIN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20064 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | .alpha.-Cyclodextrin | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | alpha-Cyclodextrin | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20181 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
alpha-CYCLODEXTRIN | |
CAS RN |
10016-20-3 | |
| Record name | ALPHA-CYCLODEXTRIN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20064 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | α-Cyclodextrin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10016-20-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Alfadex [INN:BAN:NF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010016203 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Alpha-Cyclodextrin (Cyclohexa-Amylose) | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01909 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | .alpha.-Cyclodextrin | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | alpha-Cyclodextrin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7030698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclohexapentylose | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.995 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ALFADEX | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z1LH97KTRM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
532 °F (decomposes) (NTP, 1992) | |
| Record name | ALPHA-CYCLODEXTRIN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20064 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Q & A
A: Alfadex forms inclusion complexes with hydrophobic drug molecules. [] The drug molecule becomes trapped within the lipophilic cavity of the cyclodextrin, while the hydrophilic exterior of the complex enhances its solubility in aqueous environments. [] This interaction improves the drug's dissolution rate and ultimately its bioavailability. []
ANone: Unfortunately, the provided research papers do not explicitly mention the specific molecular formula and weight of hydroxypropyl-beta-cyclodextrin. These parameters can vary slightly depending on the degree of hydroxypropylation.
A: Yes, researchers have utilized NMR spectroscopy to investigate the inclusion mode of drugs like Limaprost with Alfadex. [] By analyzing chemical shift changes and intermolecular correlation peaks in the spectra, scientists can gain insights into the interaction between Alfadex and the drug molecule. []
A: Alfadex, specifically hydroxypropyl-beta-cyclodextrin, has shown effectiveness in stabilizing Limaprost in tablet formulations under high humidity conditions. [] The addition of dextran or dextrin further enhances the stability compared to lactose-based formulations. []
A: While Alfadex itself may not be directly involved in catalyzing reactions, research shows its presence can influence the degradation pathways of certain drugs. For instance, the addition of Alfadex can accelerate both the dehydration and isomerization of Limaprost in aqueous solutions. []
A: Research indicates that incorporating excipients like dextran or dextrin into Alfadex-containing tablets significantly improves the chemical stability, especially under humid conditions. [] Choosing appropriate disintegrants further contributes to achieving higher chemical stability and desirable dissolution properties for optimal drug delivery. []
A: Alfadex demonstrably enhances the bioavailability of poorly soluble drugs. [] By forming inclusion complexes, it improves drug dissolution and absorption, ultimately leading to higher plasma concentrations and potentially increased therapeutic efficacy. []
A: While Alfadex is generally considered safe for pharmaceutical use, it is crucial to acknowledge that specific formulations and drug combinations may pose certain risks. Research highlights a case where the combined use of Limaprost Alfadex with Paroxetine led to severe epistaxis and hyposphagma in a patient. [] This case underscores the importance of careful consideration and monitoring of potential drug interactions and adverse effects associated with Alfadex-containing medications.
A: Research demonstrates that the type of excipient used in Alfadex tablets can significantly impact drug dissolution. [] Formulations containing dextran and dextrin exhibit improved chemical stability and rapid dissolution, making them favorable for achieving optimal drug release and absorption. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![N-(1-azabicyclo[2.2.2]octan-3-yl)-6-oxo-5,11-dihydrobenzo[c][1]benzazepine-11-carboxamide](/img/structure/B1665153.png)
